molecular formula C9H13NO2 B13302004 1-Cyanocycloheptane-1-carboxylic acid CAS No. 1038983-58-2

1-Cyanocycloheptane-1-carboxylic acid

Cat. No.: B13302004
CAS No.: 1038983-58-2
M. Wt: 167.20 g/mol
InChI Key: IRFRTFODGBBZBU-UHFFFAOYSA-N
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Description

1-Cyanocycloheptane-1-carboxylic acid is a cyclic carboxylic acid derivative featuring a seven-membered cycloheptane ring substituted with a cyano (-CN) and a carboxylic acid (-COOH) group at the 1-position. The cycloheptane ring introduces unique steric and electronic effects compared to smaller or unsaturated rings, influencing reactivity and stability .

Properties

CAS No.

1038983-58-2

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-cyanocycloheptane-1-carboxylic acid

InChI

InChI=1S/C9H13NO2/c10-7-9(8(11)12)5-3-1-2-4-6-9/h1-6H2,(H,11,12)

InChI Key

IRFRTFODGBBZBU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanocycloheptane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cycloheptanone with cyanide ions in the presence of a base can yield the desired compound. Another method involves the use of nitriles and carboxylic acids in a cyclization reaction facilitated by catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-Cyanocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyanocycloheptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-cyanocycloheptane-1-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine group, which can then interact with various molecular targets. The pathways involved in these reactions typically include nucleophilic attack, electron transfer, and bond formation or cleavage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyanocycloheptane-1-carboxylic acid with analogous cyclic carboxylic acids, focusing on molecular structure, synthesis, physicochemical properties, and applications.

1-Cyanocyclopentanecarboxylic Acid
  • Molecular Formula: C₇H₉NO₂
  • Molecular Weight : 139.15 g/mol
  • Structure : Cyclopentane ring with -CN and -COOH groups at the 1-position.
  • Synthesis: Prepared via cyclopentanone cyanohydrin formation, dehydration to 1-cyanocyclopentene, and nitrile hydrolysis .
  • Safety : Classified as a corrosive solid (Transport Hazard Class 6.1); requires PPE for handling .

Key Differences :

  • Smaller ring size (5-membered vs.
  • Higher acidity due to reduced steric hindrance around the carboxylic acid group compared to cycloheptane analogs.
1-Cyanocyclobutanecarboxylic Acid
  • Molecular Formula: C₆H₇NO₂
  • Molecular Weight : 125.13 g/mol
  • Structure : Cyclobutane ring with -CN and -COOH groups.
  • Synthesis: Likely involves cyclobutanone cyanohydrin formation and hydrolysis.
  • Applications: Limited data, but nitrile functionality suggests utility in peptide synthesis or agrochemicals.

Key Differences :

  • 4-membered ring introduces significant angle strain, increasing susceptibility to ring-opening reactions.
  • Lower molecular weight may improve solubility in polar solvents compared to cycloheptane derivatives.
1-Cyclohexenecarboxylic Acid
  • Molecular Formula : C₇H₁₀O₂
  • Molecular Weight : 126.16 g/mol
  • Structure : Cyclohexene ring (unsaturated) with a -COOH group.
  • Properties : The double bond enhances reactivity (e.g., Diels-Alder reactions) and reduces ring strain compared to saturated analogs.

Key Differences :

  • Unsaturation alters electronic properties, making it more reactive toward electrophiles.
  • Lacks the cyano group, limiting its utility in nitrile-specific reactions.
1-Methoxycycloheptane-1-carboxylic Acid
  • Molecular Formula : C₉H₁₆O₃
  • Structure : Cycloheptane with -OCH₃ and -COOH groups .
  • Properties: The methoxy group is electron-donating, reducing acidity of the -COOH group compared to cyano-substituted analogs.

Key Differences :

  • Less reactive than cyano derivatives due to the absence of a strong electron-withdrawing group.

Research Findings and Implications

  • Synthetic Routes: Cyanocycloalkane-carboxylic acids are typically synthesized via cyanohydrin intermediates from cyclic ketones, followed by dehydration and hydrolysis . Larger rings (e.g., cycloheptane) may require optimized conditions to minimize steric hindrance during nitrile formation.
  • Biological Activity: Cyano-substituted compounds show promise in medicinal chemistry due to their ability to act as electrophilic warheads or prodrugs. For example, 1-cyanocyclopentanecarboxylic acid derivatives are studied for antitumor activity .

Biological Activity

1-Cyanocycloheptane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antioxidant, antimicrobial, and cytotoxic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉NO₂. The presence of both cyano and carboxylic acid functional groups contributes to its unique chemical reactivity and biological activity.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have shown that carboxylic acids exhibit significant antioxidant properties. The antioxidant activity of compounds similar to this compound can be influenced by structural features such as the number of hydroxyl groups and conjugated bonds. A comparative analysis indicated that certain structural modifications could enhance antioxidant efficacy, potentially making this compound a candidate for further investigation in this area .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Compounds with similar cycloaliphatic structures have demonstrated effectiveness against mycobacteria, particularly non-tuberculous strains. For instance, derivatives with cycloheptyl groups showed significant activity against M. abscessus with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.25 µg/mL . This suggests that this compound may possess comparable antimicrobial properties.

Cytotoxic Activity

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Research indicates that certain derivatives of cycloheptyl compounds exhibit selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells. The selectivity index (SI) for some derivatives was reported to be greater than 1910, indicating a promising therapeutic window . Further investigations into the cytotoxic effects of this compound are warranted to establish its potential as an anticancer agent.

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study investigated the efficacy of various cycloaliphatic compounds against M. abscessus. Results indicated that modifications at the cycloheptyl position significantly enhanced activity compared to unsubstituted analogs .
  • Cytotoxicity Assessment : In vitro assays were conducted on different cancer cell lines using derivatives of cycloheptyl compounds. The results demonstrated varying degrees of cytotoxicity, suggesting a structure-activity relationship that could be leveraged for drug development .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReferences
AntioxidantSignificant activity observed; structure-dependent
AntimicrobialEffective against M. abscessus (MIC: 0.05–0.25 µg/mL)
CytotoxicHigh selectivity index (>1910) against cancer cells

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